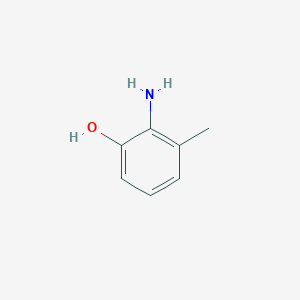![molecular formula C19H22O3 B031126 Tert-butyl [4-(benzyloxy)phenyl]acetate CAS No. 19712-89-1](/img/structure/B31126.png)
Tert-butyl [4-(benzyloxy)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl [4-(benzyloxy)phenyl]acetate” is a chemical compound . It’s related to “tert-Butyl acetate”, which is a colorless flammable liquid with a camphor or blueberry-like smell . It’s also related to “4-tert-Butylphenylboronic acid”, which is a cross-coupling building block used in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “tert-Butyl ( (1R)-1- (4- (benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate” involves the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate . Another method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of related compounds like “4-TERT-BUTYLPHENYL ACETATE” has a linear formula of C12H16O2 . Another related compound, “4-tert-Butylphenylacetic acid”, also has a molecular formula of C12H16O2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the hydrogenation of “4-tert-Butylphenol” gives "trans-4-tert-butylcyclohexanol" . Controlled condensation with formaldehyde gives calixarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “4-TERT-BUTYLPHENYL ACETATE” include a colorless appearance, fruity odor, and a density of 0.8593 g/cm3 . Another related compound, “4-tert-Butylphenylacetic acid”, has a molecular weight of 192.254 Da .Safety and Hazards
Zukünftige Richtungen
The future directions for “Tert-butyl [4-(benzyloxy)phenyl]acetate” and related compounds could involve their use in the synthesis of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They could also be used as building blocks for the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-phenylmethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBFUBVTLEHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607571 |
Source


|
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [4-(benzyloxy)phenyl]acetate | |
CAS RN |
19712-89-1 |
Source


|
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

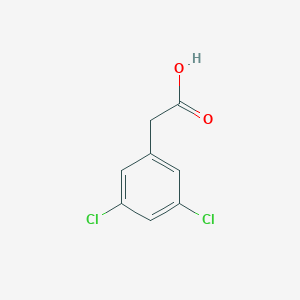
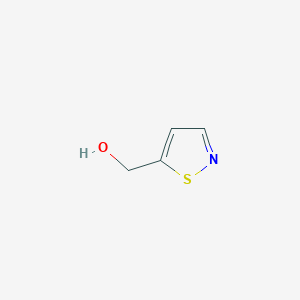
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
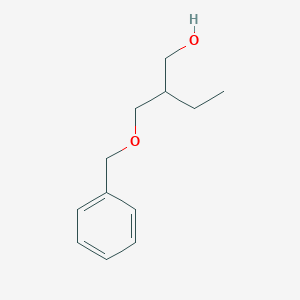
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)
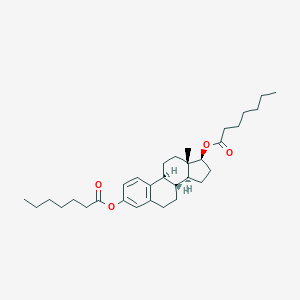
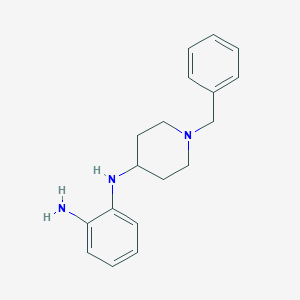
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
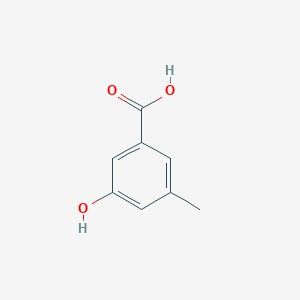
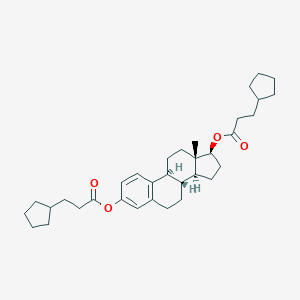
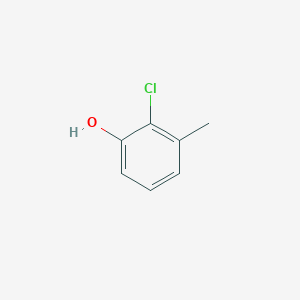
![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)
